molecular formula C7H12N2O2 B14142207 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one CAS No. 258281-03-7

4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B14142207
CAS No.: 258281-03-7
M. Wt: 156.18 g/mol
InChI Key: WGFOSJXJBLLTRI-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with hydroxyethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 1,5-dimethyl-1H-pyrazol-3(2H)-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the pyrazolone nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazolone ring may also interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.

    4-(2-Hydroxyethyl)-1-methyl-1H-pyrazol-3(2H)-one: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

Uniqueness

4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

258281-03-7

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)8-9(5)2/h10H,3-4H2,1-2H3,(H,8,11)

InChI Key

WGFOSJXJBLLTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)CCO

Origin of Product

United States

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